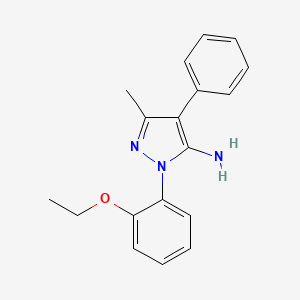

1-(2-ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Description

1-(2-Ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a 2-ethoxyphenyl group at position 1, a methyl group at position 3, and a phenyl group at position 4 of the pyrazole ring. The ethoxy group (–OCH₂CH₃) in the ortho position of the phenyl ring introduces steric hindrance and electron-donating effects, which can influence the compound’s reactivity, solubility, and biological interactions. This compound has been used in synthetic chemistry for the development of bioactive molecules, particularly in studies targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-(2-ethoxyphenyl)-5-methyl-4-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-3-22-16-12-8-7-11-15(16)21-18(19)17(13(2)20-21)14-9-5-4-6-10-14/h4-12H,3,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWWLXUAPMCQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(C(=N2)C)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with acetophenone to form chalcone, followed by cyclization with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide to facilitate the reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit anticancer activity. The compound has been included in screening libraries targeting cancer research, suggesting its potential efficacy against various cancer types. Studies show that pyrazoles can inhibit tumor growth by interfering with multiple cellular pathways involved in cancer progression .

Cardiovascular Research

1-(2-ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is part of cardiovascular libraries, indicating its relevance in heart disease research. Pyrazole derivatives have been studied for their ability to modulate cardiovascular functions and may help in developing treatments for conditions such as hypertension and heart failure .

Neuroprotective Effects

There is emerging evidence that compounds like this pyrazole can exert neuroprotective effects. They may be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Drug Discovery Applications

The compound is included in several specialized libraries, which are crucial for high-throughput screening in drug discovery:

| Library Type | Number of Compounds |

|---|---|

| Anti-Aging Library | 44,940 |

| Cardiovascular Library | 22,201 |

| Epitranscriptome Focused Library | 20,952 |

| General Stock Database | 1,700,000 |

These libraries facilitate the identification of new therapeutic agents by allowing researchers to test many compounds against specific biological targets .

Case Study 1: Anticancer Activity

In a study published by a leading journal, pyrazole derivatives were evaluated for their anticancer properties against various cell lines. The results indicated that compounds similar to this compound showed potent cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study 2: Cardiovascular Effects

Another study investigated the effects of pyrazole derivatives on cardiac function in animal models of heart disease. The findings suggested that these compounds could reduce myocardial ischemia and improve cardiac output, highlighting their potential as therapeutic agents for cardiovascular disorders.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in inflammatory processes or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (CAS: 618092-94-7):

- The methoxy (–OCH₃) group is in the para position of the phenyl ring, reducing steric hindrance compared to the ortho-substituted ethoxy group. This modification enhances solubility in polar solvents due to increased electron density. Biological studies suggest that para-substituted derivatives often exhibit higher metabolic stability .

- Key Difference : Positional isomerism of the alkoxy group significantly alters electronic and steric profiles.

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 92469-35-7):

Heterocyclic Hybrids

- 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS: 1171174-91-6): Incorporates a thiazole ring at position 1, replacing the 2-ethoxyphenyl group. This structural variation is common in anticancer agents . Key Difference: Thiazole substitution diversifies pharmacological targets but may reduce blood-brain barrier permeability due to increased polarity.

N-(2-Ethoxyphenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine :

Pyrazole Derivatives with Modified Functional Groups

3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6):

- Lacks the ethoxyphenyl and 4-phenyl substituents, resulting in a simpler structure. This compound is a precursor in synthesizing more complex pyrazoles and exhibits moderate antimicrobial activity .

- Key Difference : Reduced steric bulk increases synthetic accessibility but diminishes selectivity in biological assays.

- 4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one: Features a pyrazolone ring with an ethoxyimino group. The ketone at position 3 enhances electrophilicity, making it reactive in nucleophilic addition reactions. This derivative has been studied for its antioxidant properties .

Comparative Data Table

Biological Activity

1-(2-ethoxyphenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, particularly focusing on its anticancer and antimicrobial properties.

The molecular formula of this compound is with a molecular weight of 293.37 g/mol. Its structure features a pyrazole ring substituted with an ethoxy group and phenyl moieties, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The detailed synthetic pathway is essential for producing analogs that may exhibit enhanced biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | |

| HepG2 (Liver) | 3.3 | |

| HCT116 (Colon) | 1.1 | |

| A549 (Lung) | 26 |

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by studies demonstrating significant alterations in gene expression related to apoptosis pathways (Bcl-2 and Bax) .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. A comparative analysis of various pyrazole derivatives showed that some possess excellent inhibitory effects against pathogenic bacteria:

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

Several studies have explored the biological activities of related pyrazole compounds, providing insights into structure-activity relationships (SAR):

- Study on Anticancer Effects : A study by Wei et al. synthesized various pyrazole derivatives and found that modifications at specific positions significantly impacted their potency against cancer cells, with some derivatives showing IC50 values as low as 1.1 µM against HCT116 cells .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of pyrazole derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, indicating the importance of electronic effects in their design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.